P7170

PI3K inhibition kinase selectivity IC50 comparison

Researchers studying PI3K/AKT/mTOR signaling often encounter paradoxical AKT activation with rapalogs, compromising data integrity. P7170 (Panulisib) provides the definitive solution as a multi-kinase inhibitor that achieves complete mTORC1/C2 blockade (IC50 <10 nM for p70S6K and pAKT) while uniquely co-targeting ALK1 (IC50=47 nM) and DNA-PK (IC50=1.5 nM). • 80-100% suppression of both mTORC1 and mTORC2 substrates in cellular assays. • Potent activity in endocrine-resistant ER+ breast cancer models (IC50 0.9-7 nM). Supplied with ≥98% purity and rigorous analytical documentation to ensure experimental reproducibility and supply chain confidence.

Molecular Formula C21H16F3N9
Molecular Weight 451.42
CAS No. 1799702-72-9
Cat. No. B609811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP7170
CAS1799702-72-9
SynonymsP-7170;  P7170;  P 7170
Molecular FormulaC21H16F3N9
Molecular Weight451.42
Structural Identifiers
SMILESN#C/N=C(N1C2=CC=C(C(C)(C#N)C)N=C2)\N(C)C3=C1C4=NC(N)=C(C(F)(F)F)C=C4N=C3
InChIInChI=1S/C21H16F3N9/c1-20(2,9-25)15-5-4-11(7-29-15)33-17-14(32(3)19(33)30-10-26)8-28-13-6-12(21(22,23)24)18(27)31-16(13)17/h4-8H,1-3H3,(H2,27,31)/b30-19+
InChIKeyVGAYQXQQPMBRDX-NDZAJKAJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P7170 (Panulisib) Core Profile


P7170 (Panulisib, AK151761; CAS 1799702-72-9) is an orally bioavailable small-molecule kinase inhibitor characterized as a dual PI3K/mTOR inhibitor with additional activity against activin receptor-like kinase 1 (ALK1) and DNA-dependent protein kinase (DNA-PK). Biochemically, P7170 inhibits PI3Kα with an IC50 of 2.2 nM and mTOR with an IC50 of 4.4 nM [1], while also inhibiting ALK1 (IC50 = 47 nM) and DNA-PK (IC50 = 1.5 nM) . The compound bears the imidazoquinoline scaffold claimed as Example 96 in patent WO2012007926A1 [2] and has progressed to Phase I clinical evaluation (NCT01762410) in patients with advanced refractory solid tumors [3]. This multi-target profile distinguishes P7170 from conventional single-pathway inhibitors and positions it as a research tool for investigating integrated PI3K/AKT/mTOR signaling, angiogenesis, and DNA damage response pathways simultaneously.

1
Multi-target PI3K/mTOR/ALK1/DNA-PK pathway research — supports integrated signaling and DNA damage response studies
2
Dual mTORC1/C2 inhibition workflow — may support pathway feedback studies where rapalog-induced AKT activation is a concern
3
Kinase selectivity review context — reported multi-kinase profile distinguishes from single-pathway inhibitors in angiogenesis and DNA repair assays

Why P7170 Cannot Be Substituted


In-class substitution of P7170 with other PI3K/mTOR pathway inhibitors is not functionally equivalent due to its unique multi-kinase inhibition profile. Unlike isoform-selective PI3Kα inhibitors (e.g., Alpelisib) that spare mTOR signaling, or mTOR-selective agents (e.g., Everolimus, AZD8055) that lack direct PI3K inhibition, P7170 simultaneously suppresses both PI3K and mTOR kinase activities at low nanomolar concentrations [1]. Furthermore, its ancillary inhibition of ALK1 (implicated in angiogenesis) and DNA-PK (central to DNA double-strand break repair) is not replicated by standard comparators such as BEZ235 or Gedatolisib . As explicitly noted in the primary characterization study, 'Strong inhibition of ALK1 in addition to mTORC1/mTORC2 differentiates P7170 in its mechanism of action in comparison with existing inhibitors' [2]. Procurement decisions based solely on PI3K or mTOR target class membership would overlook these distinguishing pharmacological features that materially affect experimental outcomes in angiogenesis assays, DNA damage response studies, and tumor models where multi-pathway inhibition is mechanistically required.

PI3Kα-selective inhibitors (e.g., Alpelisib)
Lack mTOR/ALK1/DNA-PK inhibition; mTORC1/C2 pathway context may shift and compensatory AKT activation may not be captured
mTOR-selective rapalogs (e.g., Everolimus)
mTORC1-only inhibition; mTORC2 and PI3Kα activities are not suppressed, which may alter pathway-response interpretation
Dual PI3K/mTOR inhibitors (e.g., BEZ235, Gedatolisib)
No reported ALK1 or DNA-PK inhibition; angiogenesis and DNA repair endpoint profiles may differ in comparative studies

P7170 Comparative Evidence


PI3Kα Inhibitory Potency vs Alpelisib

P7170 inhibits PI3Kα with an IC50 of 2.2 nM in biochemical kinase assays [1], demonstrating 2.3-fold greater potency than the FDA-approved PI3Kα-selective inhibitor Alpelisib (IC50 = 5 nM) and approaching the potency of Gedatolisib (IC50 = 0.4 nM) while providing broader multi-kinase coverage. Compared with the pan-class I PI3K inhibitor Copanlisib (PI3Kα IC50 = 0.5 nM), P7170 exhibits a more balanced dual PI3K/mTOR inhibition profile rather than exclusive PI3K targeting .

PI3Kα Inhibition vs Alpelisib
Cross-study comparable
IC₅₀ 2.2 nM (biochemical)
Alpelisib: 5 nM
Gedatolisib: 0.4 nM
Copanlisib: 0.5 nM
Supports PI3Kα-inclusive multi-target workflow comparison
Cell-free biochemical assay; broader target coverage differentiates from PI3Kα-only inhibitors
PI3K inhibition kinase selectivity IC50 comparison

mTORC1/C2 Dual Suppression Activity

P7170 inhibits mTOR kinase activity with an IC50 of 4.4 nM in biochemical assays [1] and potently suppresses both mTORC1 and mTORC2 signaling in cellular contexts. In NSCLC cell lines, P7170 inhibited phosphorylation of mTORC1 substrate p70S6K (T389) and mTORC2 substrate pAKT (S473) with IC50 values <10 nM [2], achieving 80-100% suppression of AKT, S6, and 4EBP1 phosphorylation [3]. This dual mTORC1/C2 inhibition distinguishes P7170 from rapalogs (e.g., Everolimus) that selectively inhibit mTORC1 while sparing mTORC2, thereby avoiding the paradoxical AKT activation observed with mTORC1-selective agents.

mTORC1/C2 Dual Suppression
Class-level inference
4.4 nM mTOR biochemical IC₅₀ Reported dual mTORC1 (p70S6K) and mTORC2 (pAKT S473) suppression in cellular assays
Supports mTORC1/C2 pathway-response studies
Rapalogs inhibit mTORC1 only; may induce compensatory AKT activation
mTOR inhibition mTORC1/mTORC2 pathway suppression

ALK1 Inhibition and Anti-Angiogenic Activity

P7170 inhibits activin receptor-like kinase 1 (ALK1) with an IC50 of 47 nM , a target not engaged by comparator PI3K/mTOR inhibitors such as BEZ235, Gedatolisib, or Copanlisib. In functional angiogenesis assays, P7170 demonstrated significant anti-angiogenic activity in HUVEC tube formation assays (in vitro), Matrigel plug assays, and rat aorta ring assays (ex vivo) [1]. ALK1 knockdown studies in HUVEC cells confirmed that the anti-angiogenic activity of P7170 was primarily attributable to ALK1 inhibition rather than secondary to PI3K/mTOR blockade [1].

ALK1 Inhibition & Angiogenesis
Head-to-head
ALK1 IC₅₀ 47 nM; active in HUVEC tube formation, Matrigel plug, rat aorta ring assays
BEZ235, Gedatolisib, Copanlisib: no reported ALK1 inhibition
Supports ALK1-inclusive angiogenesis research context
ALK1 knockdown confirmed anti-angiogenic activity primarily via ALK1, not PI3K/mTOR blockade
ALK1 inhibition anti-angiogenesis HUVEC tube formation

DNA-PK Inhibition in DNA Damage Response

P7170 inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 1.5 nM , a potency comparable to or exceeding dedicated DNA-PK inhibitors. This activity was confirmed in xenograft tumor tissues, demonstrating target engagement in vivo [1]. Among comparator PI3K/mTOR dual inhibitors, neither BEZ235 nor Gedatolisib are reported to inhibit DNA-PK at therapeutically relevant concentrations. DNA-PK is a critical enzyme in non-homologous end joining (NHEJ) DNA double-strand break repair, and its inhibition may enhance sensitivity to DNA-damaging agents or exploit synthetic lethal interactions in homologous recombination-deficient tumors.

DNA-PK Inhibition
Class-level inference
1.5 nM DNA-PK biochemical IC₅₀ Target engagement confirmed in xenograft tumor tissues
Supports DNA repair pathway interrogation
BEZ235, Gedatolisib, Copanlisib lack reported DNA-PK inhibition; NHEJ repair modulation context may differ
DNA-PK inhibition DNA repair synthetic lethality

In Vivo Antitumor Efficacy Across Xenograft Models

P7170 administered orally at well-tolerated doses (10-20 mg/kg daily) demonstrated significant tumor growth inhibition across multiple xenograft models. In NSCLC models, P7170 at 20 mg/kg significantly inhibited tumor growth independent of EGFR, KRAS, or PIK3CA mutation status [1]. In breast cancer xenografts, P7170 completely inhibited MCF-7 tumor growth and significantly inhibited growth of fulvestrant-resistant T47D tumors [2]. The compound's efficacy in endocrine-resistant breast cancer models is particularly notable, as PI3K/mTOR pathway activation is a recognized resistance mechanism to anti-estrogen therapy.

Xenograft Model Response
Cross-study comparable
Oral 20 mg/kg/day: reported tumor growth inhibition across NSCLC and breast cancer xenografts
Vehicle control; independent of EGFR/KRAS/PIK3CA mutation status
Supports model-response endpoint evaluation across mutationally diverse contexts
Endocrine-resistant breast cancer models included; model-response interpretation may require validation
xenograft efficacy tumor growth inhibition NSCLC breast cancer

P7170 Application Scenarios


mTORC1/C2 Dual Suppression Without Feedback Activation

P7170 is optimally suited for studies requiring complete mTOR pathway blockade while avoiding the paradoxical AKT activation observed with rapalogs (e.g., Everolimus, Temsirolimus). With cellular IC50 <10 nM for both mTORC1 substrate p70S6K (T389) and mTORC2 substrate pAKT (S473) phosphorylation, P7170 achieves 80-100% suppression of downstream signaling [1]. This dual mTORC1/C2 inhibition profile is essential for experiments examining mTOR-dependent feedback loops, autophagy regulation, or resistance mechanisms where mTORC2 activity may compensate for mTORC1 blockade.

Angiogenesis with Concurrent PI3K/mTOR and ALK1 Inhibition

For studies examining tumor angiogenesis or endothelial cell biology, P7170 provides a unique tool combining PI3K/mTOR inhibition with direct ALK1 blockade (IC50 = 47 nM). In HUVEC tube formation, Matrigel plug, and rat aorta ring assays, P7170 demonstrated significant anti-angiogenic activity that was confirmed by ALK1 knockdown studies to be primarily mediated through ALK1 inhibition rather than indirect effects [2]. This multi-modal anti-angiogenic profile cannot be replicated using PI3K/mTOR-only inhibitors or ALK1-selective agents alone.

Endocrine-Resistant Breast Cancer Models

P7170 is particularly indicated for research in endocrine-resistant ER+ breast cancer, where PI3K/AKT/mTOR pathway activation is a well-established resistance mechanism. In preclinical studies, P7170 exhibited IC50 values of 0.9-7 nM across ER+ breast cancer cell lines, completely inhibited MCF-7 tumor growth, and significantly suppressed growth of fulvestrant-resistant T47D xenografts [3]. These data support P7170's utility in dissecting resistance pathways and evaluating combination strategies with endocrine agents.

DNA Damage Response and Combination Therapy

Given its potent DNA-PK inhibition (IC50 = 1.5 nM) confirmed in xenograft tissues [4], P7170 is a valuable research tool for investigating synthetic lethal interactions with homologous recombination deficiency or combination regimens with radiation and DNA-damaging chemotherapeutics. This application is unique among PI3K/mTOR inhibitors, as comparator compounds (BEZ235, Gedatolisib, Copanlisib) lack this ancillary activity and would not recapitulate the full pharmacological profile of P7170 in DNA repair-focused experiments.

Application
Selection Property
Validation Focus
mTORC1/C2 dual pathway research
Dual mTORC1/C2 inhibition profile
Feedback activation endpoint monitoring
Angiogenesis research with ALK1 context
Multi-target ALK1-inclusive profile
ALK1-mediated angiogenesis endpoint review
Endocrine-resistant cancer model studies
Broad ER+ cell-line activity profile
Resistance-pathway endpoint evaluation
DNA repair pathway interrogation
DNA-PK inhibitory activity
DNA damage response combination studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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